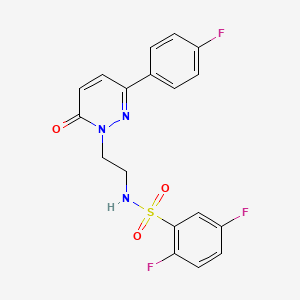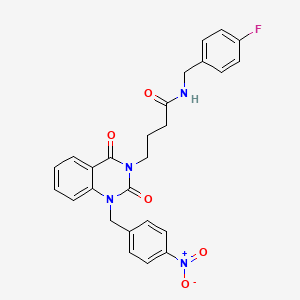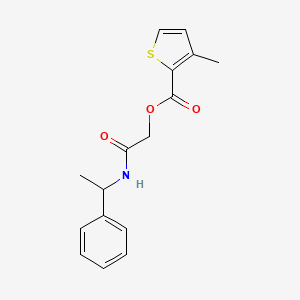
2-Oxo-2-((1-phenylethyl)amino)ethyl 3-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-2-((1-phenylethyl)amino)ethyl 3-methylthiophene-2-carboxylate is a chemical compound that belongs to the class of thioxothiazolidines. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
科学的研究の応用
Synthesis Techniques : Innovative methods for synthesizing thiophene derivatives, including those related to 2-Oxo-2-((1-phenylethyl)amino)ethyl 3-methylthiophene-2-carboxylate, have been developed to enhance their structural complexity and potential biological activities. Techniques such as one-pot synthesis and Gewald reactions have been utilized to create a variety of substituted thiophenes with potential applications in medicinal chemistry (Sahu et al., 2015), (Tormyshev et al., 2006).
Antimicrobial Activity : Certain derivatives have been studied for their antimicrobial properties, showing effectiveness against various microbial strains. This indicates a potential for these compounds to be developed into new antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (Prasad et al., 2017), (Ghashang et al., 2013).
Hypoglycemic Activity : Research has shown that certain phenylalkyloxiranecarboxylic acid derivatives, which share structural similarities with this compound, exhibit significant hypoglycemic activities, highlighting their potential in developing treatments for conditions like diabetes (Eistetter & Wolf, 1982).
Anticancer Properties : The exploration of related compounds for anticancer properties has yielded promising results, with some derivatives showing potent cytotoxicity against cultured cancer cells. This suggests a potential avenue for the development of new anticancer therapies (Temple et al., 1982).
Protective Groups in Peptide Synthesis : Derivatives of this compound have been utilized as protective groups in peptide synthesis, showcasing their utility in complex organic syntheses and the development of therapeutic peptides (Amaral, 1969).
特性
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-8-9-21-15(11)16(19)20-10-14(18)17-12(2)13-6-4-3-5-7-13/h3-9,12H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQACKLTZRWXQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



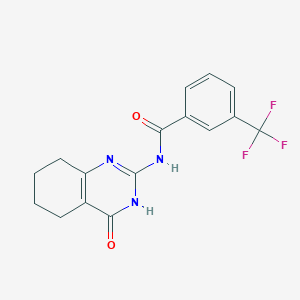
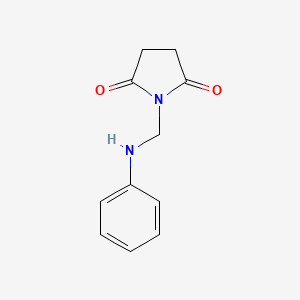
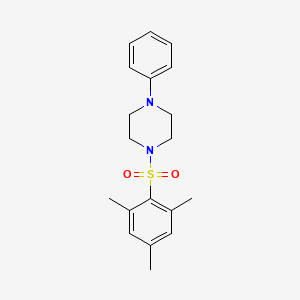
![(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2879664.png)
![N-(4-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2879665.png)

![N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide](/img/structure/B2879669.png)
